molecular formula C23H28N2O4 B14876736 N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-phenethyloxalamide

N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-phenethyloxalamide

Cat. No.: B14876736
M. Wt: 396.5 g/mol
InChI Key: OCVHUKWISILGJC-UHFFFAOYSA-N
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Description

N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-phenethyloxalamide is a complex organic compound with a molecular formula of C25H26N2O5 This compound is characterized by the presence of a methoxyphenyl group, a tetrahydropyran ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-phenethyloxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a methoxybenzene derivative reacts with the tetrahydropyran intermediate in the presence of a Lewis acid catalyst.

    Formation of the Oxalamide Moiety: The oxalamide moiety can be formed through a coupling reaction between an amine and an oxalyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated compounds, substituted amines

Scientific Research Applications

N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-phenethyloxalamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-phenethyloxalamide can be compared with other similar compounds, such as:

    N1-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.

    N-({[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}carbamoyl)-L-phenylalanine: Another structurally related compound with potential differences in reactivity and applications.

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

N'-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N-(2-phenylethyl)oxamide

InChI

InChI=1S/C23H28N2O4/c1-28-20-9-7-19(8-10-20)23(12-15-29-16-13-23)17-25-22(27)21(26)24-14-11-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,24,26)(H,25,27)

InChI Key

OCVHUKWISILGJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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